molecular formula C10H13NO2 B1323062 Ethyl 2-(pyridin-2-YL)propanoate CAS No. 5552-85-2

Ethyl 2-(pyridin-2-YL)propanoate

Cat. No.: B1323062
CAS No.: 5552-85-2
M. Wt: 179.22 g/mol
InChI Key: AIOHSLNOPVCEEX-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It consists of a pyridine ring attached to a propanoate group via an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize ethyl 2-(pyridin-2-yl)propanoate involves the reaction between 2-aminopyridine and ethyl acrylate. The reaction is typically carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours. After the reaction, the product is purified through washing with organic solvents and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and productivity while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active pyridine derivative, which can then interact with specific biological targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-2-ylamino)propanoate: This compound is structurally similar but contains an amino group instead of an ester group.

    N-(pyridin-2-yl)amides: These compounds have an amide linkage instead of an ester linkage.

    3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromine atom and an imidazo ring fused to the pyridine ring.

Uniqueness

Ethyl 2-(pyridin-2-yl)propanoate is unique due to its ester functionality, which allows it to undergo specific reactions and interactions that are distinct from those of similar compounds. Its ability to act as a prodrug and release active pyridine derivatives upon hydrolysis makes it valuable in medicinal chemistry and drug development.

Biological Activity

Ethyl 2-(pyridin-2-YL)propanoate is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}N1_1O2_2
  • Molecular Weight : 179.22 g/mol
  • LogP : 1.54 (indicating moderate lipophilicity)

The compound features a pyridine ring, which is known for its involvement in various biochemical interactions, enhancing the compound's potential as a therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Thrombin Inhibition : Research indicates that derivatives of this compound exhibit significant thrombin inhibitory activity, suggesting applications in anticoagulant therapies. By preventing thrombin's action, the compound may reduce the risk of thrombotic events such as strokes and heart attacks.
  • Anticancer Activity : In vitro studies have shown that related compounds demonstrate anti-proliferative effects against various cancer cell lines, including hepatocellular and breast carcinoma. These findings suggest that modifications to the ethyl propanoate structure can enhance anticancer properties .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
Thrombin InhibitionPrevents blood clot formation, potential use in anticoagulant therapies
Anticancer ActivityInhibits proliferation in cancer cell lines (e.g., hepatocellular carcinoma)
Antimicrobial EffectsExhibits selective activity against pathogens like Chlamydia
Immunosuppressive ActivitySome derivatives show potential as immunosuppressants

Case Studies

  • Thrombin Inhibition Study :
    A study investigated the thrombin inhibitory properties of this compound derivatives. The results indicated that these compounds could significantly inhibit thrombin activity at low concentrations, highlighting their potential as anticoagulant agents. The study also explored structure-activity relationships (SAR), identifying key modifications that enhance efficacy.
  • Anticancer Evaluation :
    In another research effort, a series of pyridine-based compounds were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. Notably, compounds with ethyl propanoate moieties showed promising results, particularly against breast and laryngeal carcinoma cells. The mechanism involved induction of apoptosis and cell cycle arrest .
  • Antimicrobial Investigation :
    A recent study assessed the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : The compound's LogP value suggests favorable absorption characteristics.
  • Metabolism : The ester group can undergo hydrolysis to yield biologically active carboxylic acids, which may further interact with biological targets.

Properties

IUPAC Name

ethyl 2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOHSLNOPVCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631198
Record name Ethyl 2-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-85-2
Record name 2-Pyridineacetic acid, α-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5552-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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